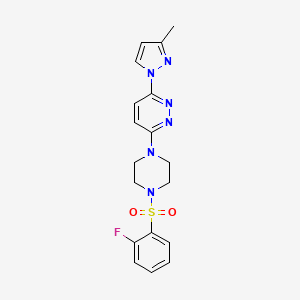

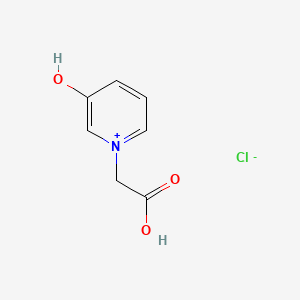

1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride, also known as Girard’s Reagent P, is a chemical compound with the empirical formula C7H10ClN3O . It is used to produce water-soluble derivatives of ketones and ketosteroids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel inorganic–organic flocculant was synthesized by introducing quaternary ammonium and polyaluminum chloride (PAC) onto the backbone of carboxymethyl starch (CMS) .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Cl-].NNC(=O)C[n+]1ccccc1 . This indicates that the compound has a pyridinium core with a carboxymethyl group attached to it .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Characterization

1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride is a subject of interest in the synthesis and molecular structure analysis of quaternary ammonium derivatives. These compounds have been characterized through various spectroscopic techniques, including FTIR, Raman, and NMR spectroscopy, alongside Density Functional Theory (DFT) calculations. The spectral analyses of these compounds reveal intricate details about their molecular structures and properties, paving the way for further applications in chemical research (Kowalczyk, 2008).

Nonlinear Optical Properties

The nonlinear optical properties of this compound have been extensively studied using the Z-scan technique. These investigations are crucial for the development of future optical devices, as they provide valuable information on the material's ability to interact with light in non-linear ways. The studies suggest that such materials hold promise for applications in the field of photonics and optoelectronics, highlighting their potential in influencing light behavior for technological advancements (Zidan, Arfan, & Allahham, 2016).

Catalysis and Synthesis Applications

Research into the catalytic properties of related pyridin-1-ium chloride derivatives has led to the discovery of efficient methodologies for synthesizing hexahydroquinoline-3-carboxamide derivatives. These findings are significant for the pharmaceutical industry, where such compounds could be used in the synthesis of new drugs and active pharmaceutical ingredients. The use of these catalysts in one-pot synthesis reactions demonstrates their potential to streamline chemical processes and increase efficiency (Ehsanifar & Mokhtary, 2018).

Metal Complexation for Therapeutic Applications

Studies on the complexation of 3-hydroxypyridine-2-carboxylic acid with various metals have revealed the potential for these complexes to exhibit insulin-mimetic activities. This research suggests that this compound and its related compounds could play a role in the development of new treatments for conditions such as diabetes. The ability of these metal complexes to mimic insulin's effects could lead to innovative therapeutic strategies for managing blood sugar levels (Nakai et al., 2005).

Zukünftige Richtungen

The future directions of research on 1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride and similar compounds seem promising. For instance, sugarcane leaves, a significant agricultural waste, have been explored for the sustainable production of carboxymethyl cellulose . Additionally, carboxymethyl cellulose-based materials are being considered for diverse industrial applications, including paper coating, textile sizing and printing, ceramic glazing, and various uses in the oil industry .

Eigenschaften

IUPAC Name |

2-(3-hydroxypyridin-1-ium-1-yl)acetic acid;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c9-6-2-1-3-8(4-6)5-7(10)11;/h1-4H,5H2,(H-,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZZAWLANOARLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)CC(=O)O)O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)

![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)

![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)

![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)